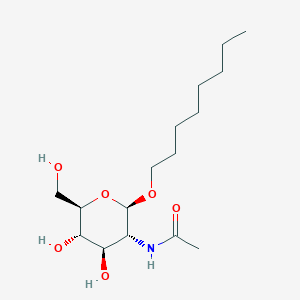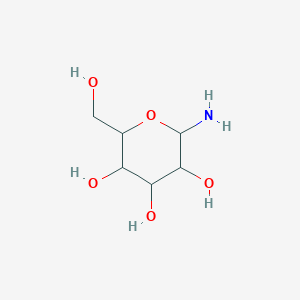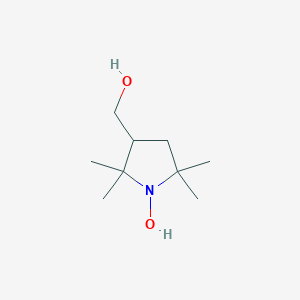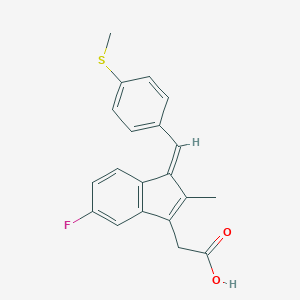
スルインドラックスルフィド
概要
説明
Sulindac sulfide is an active metabolite of the nonsteroidal anti-inflammatory drug (NSAID) sulindac. It is known for its anti-inflammatory, analgesic, and antipyretic properties. Sulindac sulfide is particularly notable for its ability to inhibit the cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins, compounds involved in inflammation and pain .
科学的研究の応用
Sulindac sulfide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of NSAIDs.
Biology: Sulindac sulfide is studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: It is investigated for its potential in cancer chemoprevention, particularly in colorectal cancer.
作用機序
Target of Action
Sulindac sulfide primarily targets the enzymes Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are lipid compounds that mediate a variety of physiological processes including inflammation, pain, and fever . Sulindac sulfide also targets the Notch signaling pathway , which is involved in cell-cell communication and plays a key role in cell proliferation and differentiation .
Mode of Action
Sulindac sulfide, as an NSAID, exerts its therapeutic effects by inhibiting the activity of COX-1 and COX-2 enzymes . This inhibition results in the decreased synthesis of prostaglandins, thereby reducing inflammation, pain, and fever . Additionally, sulindac sulfide has been found to inhibit the Notch signaling pathway, which may contribute to its antitumor effects .
Biochemical Pathways
Sulindac sulfide affects the prostaglandin synthesis pathway by inhibiting the COX enzymes . This leads to a decrease in the production of prostaglandins, which are involved in the mediation of inflammation, pain, and fever . Furthermore, by inhibiting the Notch signaling pathway, sulindac sulfide may influence various downstream effects related to cell proliferation and differentiation .
Pharmacokinetics
Sulindac sulfide is a metabolite of sulindac, a prodrug . Sulindac is converted in vivo to sulindac sulfide by liver enzymes . Sulindac and its metabolites bind extensively to plasma albumin and undergo extensive enterohepatic circulation . This process involves the drug being excreted into the bile, reabsorbed from the intestines, and returned to the systemic circulation, which helps maintain constant blood levels of the compound .
Result of Action
The primary result of sulindac sulfide’s action is the reduction of inflammation, pain, and fever due to its inhibition of prostaglandin synthesis . Additionally, sulindac sulfide has been associated with fewer gastrointestinal side effects than other NSAIDs . In the context of cancer, sulindac sulfide’s inhibition of the Notch signaling pathway can lead to reduced tumor growth .
Action Environment
The action of sulindac sulfide can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism and efficacy of sulindac sulfide . Additionally, the physiological environment, such as the status of the liver (which is involved in the conversion of sulindac to sulindac sulfide) and the gastrointestinal tract, can also impact the drug’s action and efficacy .
生化学分析
Biochemical Properties
Sulindac sulfide plays a significant role in biochemical reactions. It is known to inhibit the enzymes COX-1 and COX-2, leading to the inhibition of prostaglandin synthesis . This action is thought to be the primary mechanism behind its anti-inflammatory effects .
Cellular Effects
Sulindac sulfide has been shown to have various effects on cells. It inhibits colon cancer cell growth and downregulates specificity protein transcription factors . It also reduces cellular levels of β-catenin and inhibits TCF-mediated transcription in colon carcinoma cell lines deficient in APC . These effects contribute to its anti-proliferative properties .
Molecular Mechanism
The molecular mechanism of action of sulindac sulfide is primarily through the inhibition of prostaglandin synthesis by inhibiting COX-1 and COX-2 . It also impairs nucleotide exchange on Ras by CDC25 and accelerates Ras hydrolysis of GTP by p120GAP . These actions contribute to its anti-inflammatory and anti-cancer effects.
Temporal Effects in Laboratory Settings
Sulindac sulfide has been shown to have temporal effects in laboratory settings. It has been observed that the drug’s effects change over time, with a decrease in the levels of total and nuclear β-catenin observed after treatment with sulindac sulfide . This suggests that the drug’s effects may vary over time in both in vitro and in vivo studies.
Dosage Effects in Animal Models
In animal models, the effects of sulindac sulfide have been observed to vary with different dosages. For instance, sulindac sulfide has been shown to reduce tumor growth in the spleen and decrease liver metastasis in a human colon cancer xenograft model .
Metabolic Pathways
Sulindac sulfide is involved in various metabolic pathways. It undergoes two major biotransformations: reversible reduction to the sulfide metabolite, and irreversible oxidation to the sulfone metabolite . Sulindac and its sulfide and sulfone metabolites undergo extensive enterohepatic circulation .
Transport and Distribution
Sulindac sulfide is transported and distributed within cells and tissues. It is known to undergo extensive enterohepatic circulation, where the drug is excreted in the bile and then reabsorbed from the intestines .
Subcellular Localization
It is known that sulindac sulfide can influence the subcellular localization of β-catenin, leading to its reduced nuclear accumulation . This suggests that sulindac sulfide may have effects on the activity or function of β-catenin in specific compartments or organelles within the cell.
準備方法
Synthetic Routes and Reaction Conditions
Sulindac sulfide is synthesized from sulindac through a reduction process. The typical synthetic route involves the reduction of sulindac using reducing agents such as lithium aluminum hydride or sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the sulfide product .
Industrial Production Methods
In industrial settings, the production of sulindac sulfide involves large-scale reduction processes. The reaction conditions are optimized to ensure high yield and purity of the product. The crude mixture is often purified using techniques such as silica gel column chromatography, employing solvents like hexane and acetone .
化学反応の分析
Types of Reactions
Sulindac sulfide undergoes various chemical reactions, including:
Oxidation: Sulindac sulfide can be oxidized to form sulindac sulfone, an inactive metabolite.
Reduction: The reduction of sulindac to sulindac sulfide is a key reaction in its synthesis.
Substitution: Sulindac sulfide can participate in substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulindac sulfone.
Reduction: Sulindac sulfide.
Substitution: Various substituted derivatives of sulindac sulfide.
類似化合物との比較
Similar Compounds
Sulindac: The parent compound of sulindac sulfide, which is a prodrug converted to sulindac sulfide in the body.
Sulindac sulfone: An inactive metabolite of sulindac, formed through the oxidation of sulindac sulfide.
Other NSAIDs: Compounds such as ibuprofen and naproxen, which also inhibit cyclooxygenase enzymes but differ in their chemical structure and pharmacokinetic properties
Uniqueness
Sulindac sulfide is unique among NSAIDs due to its specific metabolic pathway and its ability to undergo enterohepatic circulation, which helps maintain constant blood levels of the compound. This property contributes to its relatively lower gastrointestinal side effects compared to other NSAIDs .
特性
IUPAC Name |
2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO2S/c1-12-17(9-13-3-6-15(24-2)7-4-13)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWHFZJPXXOYNR-MFOYZWKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049078 | |
| Record name | Sulindac sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49627-27-2, 32004-67-4 | |
| Record name | Sulindac sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49627-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulindac sulfide, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049627272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulindac sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (Z)-5-fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.259 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULINDAC SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UVA8S2DEY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


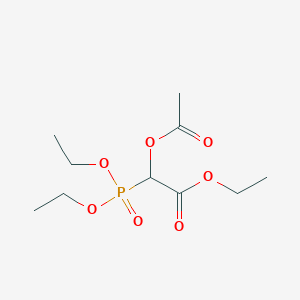
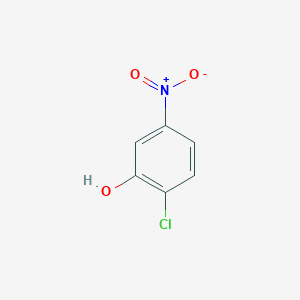
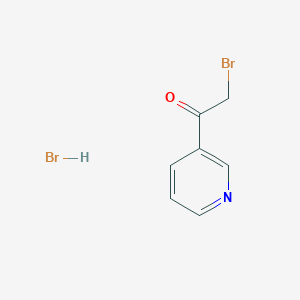
![Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate](/img/structure/B15428.png)
![Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride](/img/structure/B15430.png)
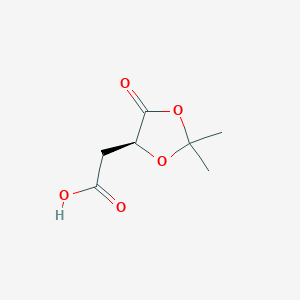
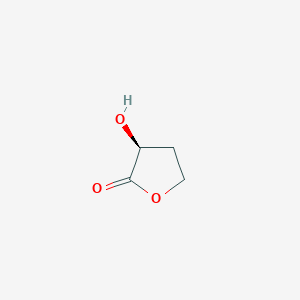
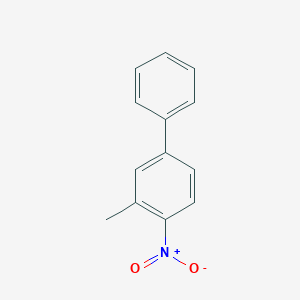
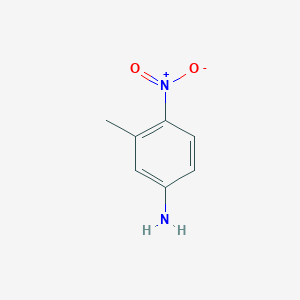
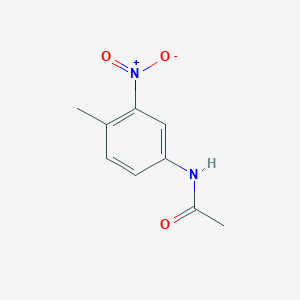
![3-[(Tert-butyldimethylsilyl)oxy]-1-propanal](/img/structure/B15443.png)
